Imbricatolic Acid

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Imbricatolic Acid is a diterpene, a class of organic compounds that are known to interact with a variety of biological targets . .

Mode of Action

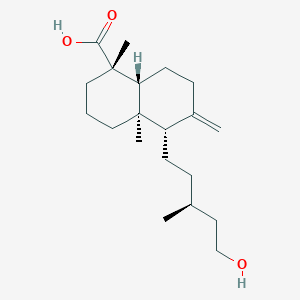

The mode of action of this compound involves its transformation by various microorganisms. For instance, Aspergillus niger transforms this compound into 1α-hydroxythis compound, while Rhizopus nigricans transforms it into 15-hydroxy-8,17-epoxylabdan-19-oic acid . These transformations suggest that this compound may interact with its targets through these derivative compounds.

Biochemical Pathways

The transformation of this compound by aspergillus niger and rhizopus nigricans suggests that it may be involved in the metabolic pathways of these microorganisms .

Pharmacokinetics

The transformation of this compound by microorganisms suggests that it may be metabolized in biological systems

Result of Action

This compound and its derivatives have been shown to have cytotoxic effects on human lung fibroblasts and AGS cells . Specifically, 1α-hydroxythis compound, a derivative of this compound, has been found to have moderate toxicity towards these cells .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of specific microorganisms. For example, Aspergillus niger and Rhizopus nigricans can transform this compound into different compounds, potentially altering its effects .

Biochemische Analyse

Biochemical Properties

Imbricatolic Acid plays a significant role in biochemical reactions. It undergoes microbial transformation by Aspergillus niger to afford 1α-hydroxythis compound . This transformation indicates that this compound interacts with certain enzymes and proteins within these microorganisms, leading to the production of new compounds .

Cellular Effects

This compound has been found to have cytotoxic effects on human lung fibroblasts and AGS cells . The compound 1α-hydroxythis compound, a product of the microbial transformation of this compound, presented moderate toxicity towards these targets . This suggests that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its transformation into 1α-hydroxythis compound suggests that it may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .

Temporal Effects in Laboratory Settings

Its transformation into other compounds suggests that it may have long-term effects on cellular function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Imbricatolic acid can be synthesized through microbial transformation. For instance, the transformation of this compound by Aspergillus niger results in the formation of 1α-hydroxythis compound . Similarly, Rhizopus nigricans can transform this compound into 15-hydroxy-8,17-epoxylabdan-19-oic acid .

Industrial Production Methods: The industrial production of this compound involves the extraction from the resin of Araucaria araucana. The resin is processed and purified to isolate this compound, which is then recrystallized as colorless crystals with a melting point of 102-105°C .

Analyse Chemischer Reaktionen

Types of Reactions: Imbricatolic acid undergoes various chemical reactions, including hydroxylation and epoxidation. For example, microbial transformation by Aspergillus niger results in hydroxylation, producing 1α-hydroxythis compound . Rhizopus nigricans can induce epoxidation, forming 15-hydroxy-8,17-epoxylabdan-19-oic acid .

Common Reagents and Conditions: The common reagents used in these transformations include microbial cultures such as Aspergillus niger and Rhizopus nigricans. The conditions typically involve incubation of the compound with the microbial cultures under controlled temperature and pH .

Major Products: The major products formed from these reactions include 1α-hydroxythis compound and 15-hydroxy-8,17-epoxylabdan-19-oic acid .

Wissenschaftliche Forschungsanwendungen

Imbricatolic acid has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Imbricatolic acid can be compared with other diterpenes such as cyperenoic acid, dehydroabietinol, carnosic acid γ-lactone, ferruginol, oleanolic acid, and aleuritolic acid . These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific hydroxylation and epoxidation products, which contribute to its distinct biological activities .

Eigenschaften

IUPAC Name |

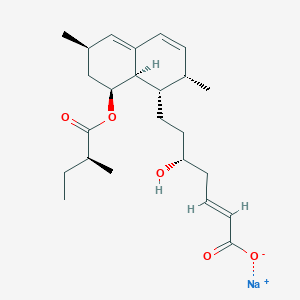

(1S,4aR,5S,8aR)-5-[(3S)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h14,16-17,21H,2,5-13H2,1,3-4H3,(H,22,23)/t14-,16-,17+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRKLZRKJJQJLD-BEUFEYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities of Imbricatolic acid?

A1: this compound exhibits promising antiproliferative and cell cycle inhibitory effects. Research suggests that it induces the upregulation of cyclin-dependent kinase inhibitors, leading to cell cycle arrest in the G1 phase [, ]. Additionally, studies have explored its potential as a protein tyrosine phosphatase-1B inhibitor [], which could have implications for treating diseases like type 2 diabetes and obesity.

Q2: How does this compound affect cell cycle progression?

A2: Studies using p53-null CaLu-6 cells revealed that this compound triggers the accumulation of cyclin-dependent kinase inhibitors, specifically in the G1 phase of the cell cycle. This accumulation leads to the degradation of cyclins A, D1, and E1, effectively preventing cell cycle progression [, ]. Interestingly, this effect doesn't seem to induce significant apoptosis.

Q3: What is the chemical structure of this compound?

A3: this compound is a labdane diterpene. While its exact molecular formula and weight weren't explicitly provided in the abstracts, its structure can be found in the cited research [, , ]. Spectroscopic methods like NMR and mass spectrometry are commonly used for its structural characterization [, ].

Q4: Can the structure of this compound be modified to enhance its activity?

A4: Yes, researchers have successfully synthesized novel this compound analogues. For instance, inserting N-substituted piperazine at the C-15/C-19 positions resulted in derivatives with enhanced glucose uptake stimulation in L6 skeletal muscle cells []. Additionally, creating dimeric diterpenes using esters, ethers, and triazole rings as linkers led to compounds with varying antiproliferative effects on different tumor cell lines [].

Q5: Are there any studies investigating the combination of this compound with other compounds?

A5: Researchers have explored the effects of combining this compound with other compounds to enhance its activity. One study investigated the topical anti-inflammatory activity of hybrid molecules created by combining this compound with synthetic anti-inflammatory agents like ibuprofen and naproxen []. These hybrid molecules exhibited promising anti-inflammatory effects in both arachidonic acid (AA) and 12-O-tetradecanoyl phorbol 13-acetate (TPA) induced ear edema assays in mice.

Q6: What are the sources of this compound?

A6: this compound is found in the resins of Cupressus species []. It has been successfully isolated from the methanolic extract of fresh ripe berries of Juniperus communis (Cupressaceae) [, ] and aerial parts of Juniperus phoenicea [].

Q7: Has the metabolic fate of this compound been investigated?

A7: While the provided abstracts didn't delve into the detailed pharmacokinetics of this compound, one study explored its biotransformation by Aspergillus niger and Rhizopus nigricans cultures []. These fungal cultures modified this compound, yielding derivatives like 1α-hydroxythis compound and 15-hydroxy-8,17-epoxylabdan-19-oic acid. These findings suggest potential metabolic pathways and highlight the possibility of microbial transformation influencing the compound's activity in vivo.

Q8: What are the potential applications of this compound based on current research?

A8: Based on the available research, this compound shows promise in several areas:

- Cancer Treatment: Its antiproliferative effects on various cancer cell lines [, ] suggest potential as an anticancer agent.

- Type 2 Diabetes Management: Its potential as a protein tyrosine phosphatase-1B inhibitor [] could lead to new therapeutic strategies for managing type 2 diabetes and related metabolic disorders.

- Anti-Inflammatory Therapies: Combining this compound with synthetic anti-inflammatory agents shows promise for developing more effective topical anti-inflammatory treatments [].

- Alzheimer’s Disease Treatment: Research suggests that this compound may play a role in modulating the Aβ-peptide-aggregation pathway, making it a potential candidate for Alzheimer's disease treatment [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;2-[4-sulfonatooxy-3-(trideuteriomethoxy)phenyl]acetate](/img/structure/B1150760.png)